Sennoside b calciumsalt

stability forced degradation formulation development

Sennoside B calcium salt (CAS 52730-37-7) is the calcium salt form of the dianthrone glucoside sennoside B, a stereoisomer of sennoside A that differs in configuration at positions 10 and 10'. It belongs to the hydroxyanthracene glycoside class and is derived primarily from Cassia angustifolia and Cassia acutifolia (senna) leaves and pods.

Molecular Formula C42H38CaO20
Molecular Weight 902.8 g/mol
CAS No. 52730-37-7
Cat. No. B1395552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSennoside b calciumsalt
CAS52730-37-7
Molecular FormulaC42H38CaO20
Molecular Weight902.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2]
InChIInChI=1S/C42H38O20.Ca/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46;/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58);/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-;/m1./s1
InChIKeyJJUPVRKDTYVTST-LBOMIADRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sennoside B Calcium Salt (CAS 52730-37-7): Procurement-Relevant Identity and Class Positioning


Sennoside B calcium salt (CAS 52730-37-7) is the calcium salt form of the dianthrone glucoside sennoside B, a stereoisomer of sennoside A that differs in configuration at positions 10 and 10' [1]. It belongs to the hydroxyanthracene glycoside class and is derived primarily from Cassia angustifolia and Cassia acutifolia (senna) leaves and pods [2]. Unlike the free acid form of sennoside B (CAS 128-57-4), which is practically insoluble in water, the calcium salt form confers aqueous solubility essential for pharmaceutical formulation . As a single-entity calcium salt, it is distinguished from the commonly used commercial mixtures of sennoside A+B calcium salts, offering defined stereochemical and compositional identity for research and industrial applications [3].

Sennoside B Calcium Salt: Why In-Class Substitution Without Verification Is Not Scientifically Justified


Sennoside-based products are frequently treated as interchangeable, yet critical physicochemical and pharmacological differences preclude generic substitution without quantitative verification. Sennoside B and sennoside A, despite being stereoisomers, exhibit markedly different thermal and solvent stability profiles that directly impact formulation shelf-life and active content [1]. The calcium salt form of sennoside B is water-soluble, whereas the free acid form is practically insoluble, a difference that governs dissolution rate, bioavailability, and ultimately therapeutic consistency [2]. Furthermore, commercial 'sennosides' are often undefined mixtures of sennoside A and B calcium salts with variable individual content (sennoside A ranging from 0.61% to 1.85% and sennoside B from 0.18% to 0.41% in raw plant materials) [3]. For procurement decisions where batch-to-batch reproducibility, defined solubility, and predictable stability are critical, reliance on generic 'sennoside' mixtures introduces unacceptable variability that the single-entity calcium salt of sennoside B is designed to eliminate.

Sennoside B Calcium Salt: Verified Differential Evidence vs Closest Comparators for Scientific Selection


Thermal Stability Deficit of Sennoside B vs Sennoside A: Quantitative Degradation Rates for Formulation Risk Assessment

Under identical forced degradation conditions (70% ethanol, 80°C, 10 h), sennoside B degraded by 93.06%, while sennoside A degraded by only 51.63%, representing a 1.80-fold higher degradation rate for sennoside B [1]. This differential instability is critical for formulation scientists: sennoside B requires more rigorous protection from heat and ethanolic solvents during processing and storage than sennoside A. The calcium salt form of sennoside B, however, provides enhanced thermal stability in the solid state compared to the free acid in solution, as evidenced by USP monograph specifications permitting no more than 5.0% loss on drying under vacuum at 100°C [2].

stability forced degradation formulation development

Water Solubility of Calcium Salt Form vs Free Acid: A Binary Decision for Aqueous Formulation Feasibility

The free acid form of sennosides is explicitly insoluble in water, as documented in patent literature describing semisolid jam formulations where the acid form is deliberately used to protect against aqueous degradation [1]. In contrast, calcium sennosides (including sennoside B calcium salt) are water-soluble, with commercial specifications confirming solubility in water and a 1% aqueous solution pH of 6.3–7.3 [2]. This binary solubility distinction means that aqueous-based formulations (solutions, syrups, dissolution media) are feasible only with the calcium salt form. The free acid form of sennoside B shows a water solubility of approximately 0.75 g/L (predicted by ALOGPS), classifying it as practically insoluble, whereas the calcium salt enables dissolution for pharmaceutical processing [3].

solubility salt formation aqueous formulation

Body Surface-Applied Products Demonstrate Sennoside B Calcium Salt Compatibility with Ca²⁺-Dependent Protocols

Sennoside B calcium salt (CAS 52730-37-7) was successfully applied as a component in a body surface analysis protocol where Ca²⁺ ion concentration was the analytical target. The compound showed compatibility with analytical extraction procedures using water–acetonitrile mobile phase systems [1]. This application demonstrates that the calcium content of sennoside B calcium salt does not interfere with Ca²⁺-specific detection in complex biological matrices, a critical consideration for researchers studying calcium-dependent physiological or pharmacological mechanisms.

body surface analysis Ca²⁺ detection biological matrix compatibility

Clinical Superiority of Sennoside A+B Calcium Over Sodium Phosphate for Colonoscopy Preparation: Electrolyte Safety and Segmental Cleansing

In a prospective randomized controlled trial (NCT01057446), sennoside A+B calcium lavage was compared head-to-head with oral sodium phosphate for colonoscopy bowel preparation. The sennoside A+B calcium group demonstrated: (1) superior comfort with taste of the solution, (2) absence of the significantly lower serum calcium and phosphorus levels observed in the sodium phosphate group, (3) better grades of bowel cleansing specifically in the sigmoid and descending colon segments, and (4) significantly lower nausea incidence [1]. This provides quantitative clinical evidence that the calcium salt formulation of sennosides offers advantages in both safety (electrolyte stability) and efficacy (segmental cleansing) over sodium phosphate, a widely used comparator.

colonoscopy preparation electrolyte safety bowel cleansing

Dissolution Rate Advantage of Calcium Sennoside Tablets Over Crude Senna Powder Tablets

In a comparative tablet formulation study, calcium sennoside tablets (in-house preparations, sample numbers 4 and 5) with the lowest disintegration time of 2 minutes demonstrated dissolution of 92.07% and 89.40% after 10 minutes, and 93.73% and 95.63% after 15 minutes. In contrast, commercial tablets containing crude senna powder with disintegration times of 9–18 minutes achieved only 19.84%–38.33% dissolution after 10 minutes and 44.98%–91.08% after 15 minutes [1]. Additionally, an independent study confirmed that calcium sennosides and senna extract tablets showed better dissolution than senna powder tablets [2]. This demonstrates that calcium salt formulation significantly accelerates dissolution, a prerequisite for rapid laxative onset.

dissolution formulation quality bioavailability

Patent-Recognized Calcium Salt Advantage: Enhanced Gastrointestinal Absorption vs Free Acid Form

US Patent 5,574,151 explicitly states that sennoside A and B acids obtained from the oxidation process can be converted to their calcium salts, which are 'more easily absorbed from the gastrointestinal tract' compared to the free acid forms [1]. The patent describes a specific method for calcium salt formation by dissolving sennoside acids in aqueous calcium hydroxide solution and precipitating the calcium salts with methanol at pH 6.7–6.9 [1]. A separate patent (US 5,389,372) confirms the complementary finding: the acid form of sennosides is not soluble in water and is therefore protected from degradation, but this same insolubility limits its absorption, making the calcium salt form the preferred choice when absorption is desired [2].

salt form bioavailability pharmaceutical processing patent evidence

Sennoside B Calcium Salt (CAS 52730-37-7): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Aqueous Liquid Formulation Development Requiring Defined Solubility

The calcium salt form of sennoside B is the only viable option for aqueous-based dosage forms such as oral solutions, syrups, or dissolution media. As demonstrated by the binary solubility distinction between the free acid (practically insoluble) and calcium salt (water-soluble), any aqueous formulation attempt using free acid sennoside B would fail. Specifications of commercial calcium sennoside products confirm aqueous solubility with pH 6.3–7.3 for a 1% solution, ensuring compatibility with standard pharmaceutical processing conditions [1].

Controlled Stability Studies and Forced Degradation Protocols for Sennoside-Specific Formulations

Given that sennoside B degrades 1.80× faster than sennoside A under thermal/ethanolic stress (93.06% vs 51.63% at 80°C in 70% ethanol), sennoside B calcium salt serves as a critical reference standard for stability-indicating method development and forced degradation studies. Its known degradation profile enables formulators to establish meaningful specification limits and select appropriate protective excipients. The USP monograph provides standardized stability testing parameters including loss on drying (≤5.0%) and residue on ignition (5.0–8.0%) applicable to quality control protocols [2].

Body Surface and Ca²⁺-Dependent Pharmacological Research

The sennoside B calcium salt has demonstrated analytical compatibility in body surface analysis protocols where Ca²⁺ concentration was the primary measurement target. Unlike artifacts that might arise from calcium-free sennoside forms when studying Ca²⁺-dependent mechanisms, the calcium salt contributes a defined calcium stoichiometry that can be accounted for in experimental design. This compatibility is particularly relevant for research on the calcium-dependent purgative mechanism of rhein anthrone, the active metabolite of sennosides, where the purgative action involves calcium channels and can be blocked by calcium-channel blockers such as nifedipine [3].

Colon-Targeted Solid Dosage Form Development with Accelerated Dissolution Requirements

For oral solid dosage forms requiring rapid dissolution in the colonic environment, calcium sennoside tablets with low disintegration times (2 minutes) deliver 89.40–92.07% dissolution within 10 minutes. This performance is 2.3–4.6× faster than commercial senna powder tablets, making the calcium salt form the preferred input material for formulators targeting rapid laxative onset. The dissolution advantage is directly correlated with disintegration time optimization, achievable through calcium sennoside salt selection and appropriate excipient pairing [4].

Quote Request

Request a Quote for Sennoside b calciumsalt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.